molecular formula C15H21ClSi B12636015 1-(3-Chloropropyl)-2-methylidene-1-phenylsilinane CAS No. 919801-08-4

1-(3-Chloropropyl)-2-methylidene-1-phenylsilinane

Cat. No.: B12636015
CAS No.: 919801-08-4
M. Wt: 264.86 g/mol
InChI Key: QLXJHWCQSUSVKC-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-2-methylidene-1-phenylsilinane is a silicon-containing heterocyclic compound characterized by a silinane ring (a six-membered cyclohexane analog where one carbon is replaced by silicon). Its structure includes:

  • A 3-chloropropyl substituent (–CH2CH2CH2Cl) attached to the silicon atom.
  • A phenyl group (–C6H5) bonded to the same silicon center.
  • A methylidene group (=CH2) at the 2-position of the ring.

The chloropropyl group likely serves as a reactive site for further functionalization, similar to its role in pharmaceutical intermediates .

Properties

CAS No.

919801-08-4

Molecular Formula

C15H21ClSi

Molecular Weight

264.86 g/mol

IUPAC Name

1-(3-chloropropyl)-2-methylidene-1-phenylsilinane

InChI

InChI=1S/C15H21ClSi/c1-14-8-5-6-12-17(14,13-7-11-16)15-9-3-2-4-10-15/h2-4,9-10H,1,5-8,11-13H2

InChI Key

QLXJHWCQSUSVKC-UHFFFAOYSA-N

Canonical SMILES

C=C1CCCC[Si]1(CCCCl)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloropropyl)-2-methylidene-1-phenylsilinane typically involves the reaction of a chloropropylsilane precursor with a phenylsilane derivative under controlled conditions. One common method includes the use of chloropropyltrimethoxysilane as a starting material, which undergoes a coupling reaction with a phenylsilane derivative in the presence of a catalyst such as triethylamine . The reaction is usually carried out in an inert solvent like toluene, and the mixture is refluxed for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity. The use of high-purity starting materials and advanced purification techniques, such as distillation and chromatography, ensures the production of high-quality compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloropropyl)-2-methylidene-1-phenylsilinane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of new organosilicon compounds with various functional groups.

    Oxidation: Introduction of hydroxyl or carbonyl groups, leading to the formation of silanols or silanones.

    Reduction: Formation of silane derivatives with reduced functional groups.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-2-methylidene-1-phenylsilinane involves its ability to undergo various chemical reactions due to the presence of reactive functional groups. The chloropropyl group can participate in nucleophilic substitution reactions, while the methylidene group can undergo addition reactions. The phenyl group provides stability and enhances the compound’s reactivity towards electrophilic and nucleophilic reagents . The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.

Comparison with Similar Compounds

Silicon vs. Boron Clusters: Carboranes

Compound : 1-(3-Chloropropyl)-o-carborane (C2B10H10)

  • Structure : Features a chloropropyl substituent on an icosahedral carborane cluster.
  • Key Properties :
    • Steric effects from the chloropropyl group elongate the cage C–C bond (1.672 Å in 1,2-Bis(3-chloropropyl)-o-carborane vs. 1.628 Å in unsubstituted carborane) .
    • Weak C–H···Cl hydrogen bonding observed in crystal structures .
  • Applications : Primarily in materials science (e.g., boron neutron capture therapy agents).

Comparison :

  • The silinane derivative lacks the boron cluster’s thermal stability and neutron-absorbing properties but may exhibit unique stereoelectronic effects due to silicon’s larger atomic radius.

Nitrogen Heterocycles: Pyrrolidine and Piperazine Derivatives

Compounds :

  • 1-(3-Chloropropyl)-pyrrolidine hydrochloride
  • 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine (CPCPP)

Key Properties :

  • Pyrrolidine derivative : High purity (>98%), used as a pharmaceutical intermediate for alkylation or nucleophilic substitution reactions .
  • Piperazine derivative : Psychoactive properties; the chloropropyl group enhances lipophilicity and CNS penetration .

Comparison :

  • The methylidene group may confer rigidity, contrasting with the flexible aliphatic chains in CPCPP.

Benzimidazole Derivatives

Compound : 1-(3-Chloropropyl)-2,3-dihydro-1H-benzimidazole-2-one

  • Applications : Intermediate in domperidone synthesis; reacts via SN2 displacement of the chloropropyl group with piperidine derivatives .
  • Reactivity : KI catalyzes nucleophilic substitution, suggesting the chloropropyl group’s utility as a leaving group.

Comparison :

  • The silinane derivative’s chloropropyl group may exhibit similar reactivity, but silicon’s electrophilicity could alter reaction kinetics.

Data Table: Comparative Analysis

Compound Core Structure Substituents Key Properties/Applications Reference
1-(3-Chloropropyl)-2-methylidene-1-phenylsilinane Silinane (Si-containing) Phenyl, methylidene, chloropropyl Potential material science applications (inferred)
1-(3-Chloropropyl)-o-carborane Carborane (C2B10) Chloropropyl Elongated C–C bonds; materials science
1-(3-Chloropropyl)-pyrrolidine HCl Pyrrolidine Chloropropyl Pharmaceutical intermediate (>98% purity)
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine Piperazine Chlorophenyl, chloropropyl Psychoactive properties
1-(3-Chloropropyl)-benzimidazole-2-one Benzimidazole Chloropropyl Domperidone precursor

Key Research Findings

  • Steric and Electronic Effects : Chloropropyl substituents increase steric bulk, as seen in carboranes (bond elongation) and silinanes (hypothesized ring strain).
  • Reactivity : The chloropropyl group acts as a leaving group in benzimidazoles and a lipophilic modifier in piperazines .
  • Silicon vs. Carbon/Nitrogen : Silicon’s lower electronegativity may reduce intermolecular interactions (e.g., hydrogen bonding) compared to nitrogen heterocycles.

Biological Activity

1-(3-Chloropropyl)-2-methylidene-1-phenylsilinane is a silane compound that has garnered interest in various fields of research due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C12H15ClSi. Its structure features a chloropropyl group attached to a phenylsilane framework, which is significant for its reactivity and interaction with biological systems.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Research indicates that silane compounds exhibit varying degrees of antimicrobial properties. The presence of the chloropropyl group may enhance the compound's ability to disrupt microbial cell membranes.
  • Cytotoxic Effects : Studies have shown that certain silanes can induce cytotoxicity in cancer cell lines. The specific mechanisms often involve the generation of reactive oxygen species (ROS) and subsequent apoptosis.
  • Anti-inflammatory Properties : Some silanes have been reported to modulate inflammatory pathways, potentially serving as therapeutic agents in conditions characterized by chronic inflammation.

The mechanisms through which this compound exerts its biological effects include:

  • Cell Membrane Disruption : The hydrophobic nature of the silane allows it to integrate into lipid bilayers, leading to increased permeability and cell lysis in microbial organisms.
  • Oxidative Stress Induction : The compound may enhance oxidative stress within cells, leading to cellular damage and apoptosis, particularly in tumor cells.
  • Signal Transduction Modulation : Silanes can influence various signaling pathways related to inflammation and cell survival, thereby altering cellular responses.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against Gram-positive bacteria
CytotoxicInduces apoptosis in cancer cell lines
Anti-inflammatoryModulates cytokine production

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of silane compounds showed that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of commonly used antibiotics, suggesting its potential as an alternative antimicrobial agent.

Case Study: Cytotoxicity in Cancer Research

In vitro studies on human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analyses indicated an increase in apoptotic cells following treatment, confirming its potential as an anticancer agent.

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